molecular formula C19H28O B029828 Androst-2-en-17-one CAS No. 963-75-7

Androst-2-en-17-one

Cat. No.: B029828
CAS No.: 963-75-7
M. Wt: 272.4 g/mol
InChI Key: ISJVDMWNISUFRJ-WYTRLKPUSA-N
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Mechanism of Action

Androst-2-en-17-one, also known as 5α-Androst-2-en-17-one, is an endogenous, naturally occurring, orally active anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT) .

Target of Action

The primary target of this compound is the androgen receptor. As a derivative of DHT, it may act as an androgen prohormone . It is also a metabolite of dehydroepiandrosterone (DHEA) in the body .

Mode of Action

This compound binds to the androgen receptor, leading to a change in gene expression. It may act as a steroidal aromatase inhibitor . This means it can prevent the conversion of androgens to estrogens, potentially leading to an increase in the overall level of androgens in the body .

Biochemical Pathways

This compound is involved in the steroid hormone biosynthesis pathway. It is a metabolite of DHEA, which is an important precursor in the biosynthesis of androgens and estrogens .

Pharmacokinetics

Its metabolism involves various transformations, including reduction and oxidation reactions .

Result of Action

The binding of this compound to the androgen receptor can lead to anabolic effects, such as increased muscle mass and bone density. As a potential aromatase inhibitor, it may also lead to an increase in the levels of androgens and a decrease in the levels of estrogens in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other hormones, the individual’s age, sex, and health status, and the presence of other medications can all affect the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Androst-2-en-17-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been investigated for its potential as a steroidal aromatase inhibitor . Aromatase is an enzyme involved in the conversion of androgens to estrogens .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It may act as an androgen prohormone, resembling desoxymethyltestosterone in chemical structure . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it provides models for several human diseases (e.g., cataracts, Niemann-Pick disease, and epilepsy) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of dehydroepiandrosterone (DHEA) in the body

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Androst-2-en-17-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms, such as dihydroxy derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as this compound oxime.

    Reduction: Reduced forms like dihydroxy-androst-2-en-17-one.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • Explored for its anabolic-androgenic properties and potential therapeutic applications.

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

963-75-7

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

(10S,13S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1

InChI Key

ISJVDMWNISUFRJ-WYTRLKPUSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4[C@@]3(CC=CC4)C

SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C

Appearance

Powder

963-75-7

Pictograms

Irritant; Health Hazard

Synonyms

5 alpha-androst-2-en-17-one
5-androst-2-en-17-one
5alpha-androst-2-en-17-one
androst-2-en-17-one

Origin of Product

United States

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